Cas no 142353-49-9 (1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine)
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
- 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine
- 1-(4-Benzyloxy-3-methoxyphenyl)piperazine
- Piperazine,1-[3-methoxy-4-(phenylmethoxy)phenyl]-
- 1-(4-benzyloxy-3-methoxy-phenyl)-piperazine
- Piperazine,1-[3-methoxy-4-(phenylmethoxy)phenyl]
- MFCD10687135
- FT-0733416
- A807898
- AKOS015901292
- 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine
- 19-Nortestosteroneacetate
- 142353-49-9
- AS-36394
- CS-0172552
- DTXSID10650636
- DB-017268
- 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine
-
- MDL: MFCD10687135
- Inchi: 1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
- InChI Key: MWCMKTVYZSKEDS-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1OC)N1CCNCC1
Computed Properties
- Exact Mass: 298.16800
- Monoisotopic Mass: 298.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.7A^2
- XLogP3: 2.8
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Refractive Index: 1.571
- PSA: 33.73000
- LogP: 3.07760
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 53746-0.25/G |
1-(4-BENZYLOXY-3-METHOXY-PHENYL)-PIPERAZINE |
142353-49-9 | 97% | 0.25/G |
$135 | 2022-06-02 | |
| AstaTech | 53746-1/G |
1-(4-BENZYLOXY-3-METHOXY-PHENYL)-PIPERAZINE |
142353-49-9 | 97% | 1/G |
$337 | 2022-06-02 | |
| AstaTech | 53746-5/G |
1-(4-BENZYLOXY-3-METHOXY-PHENYL)-PIPERAZINE |
142353-49-9 | 97% | 5/G |
$1180 | 2022-06-02 | |
| Alichem | A139002854-1g |
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine |
142353-49-9 | 97% | 1g |
$330.26 | 2022-04-02 | |
| Alichem | A139002854-5g |
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine |
142353-49-9 | 97% | 5g |
$1,239.00 | 2022-04-02 | |
| Fluorochem | 036921-250mg |
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine |
142353-49-9 | 97% | 250mg |
£152.00 | 2022-03-01 | |
| Fluorochem | 036921-1g |
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine |
142353-49-9 | 97% | 1g |
£380.00 | 2022-03-01 | |
| Fluorochem | 036921-5g |
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine |
142353-49-9 | 97% | 5g |
£1328.00 | 2022-03-01 | |
| TRC | B411508-10mg |
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine |
142353-49-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411508-50mg |
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine |
142353-49-9 | 50mg |
$ 115.00 | 2022-06-07 |
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine Suppliers
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine
Introduction to 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine (CAS No. 142353-49-9)
1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, identified by its Chemical Abstracts Service (CAS) number 142353-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, particularly its aromatic ring system substituted with a benzyloxy group at the para position and a methoxy group at the meta position, contribute to its unique chemical properties and biological interactions.
The synthesis of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine involves a series of well-defined organic transformations, including nucleophilic aromatic substitution and condensation reactions. These synthetic pathways are optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The compound’s stability under various conditions, such as storage stability and resistance to degradation, further enhances its suitability for industrial-scale production and clinical trials.
In recent years, 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine has been extensively studied for its potential role in drug discovery. Its structural motif is reminiscent of several pharmacologically active molecules, suggesting that it may exhibit similar biological effects. Preliminary in vitro studies have indicated that this compound demonstrates promising activity in modulating certain neurotransmitter systems, which could have implications for the treatment of neurological disorders such as depression, anxiety, and cognitive impairments.
One of the most intriguing aspects of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine is its interaction with monoamine transporters. Piperazine derivatives are known to interact with serotonin, dopamine, and norepinephrine transporters, which are key targets in the development of psychotropic drugs. The presence of both the benzyloxy and methoxy substituents in 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine may enhance its binding affinity and selectivity for these transporters, potentially leading to more effective therapeutic outcomes.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine with various biological targets using molecular docking simulations. These simulations have provided valuable insights into the compound’s mechanism of action, highlighting its potential as a scaffold for drug development. Additionally, structure-based drug design approaches have been employed to optimize the pharmacokinetic properties of this compound, such as improving its solubility and metabolic stability.
The pharmacological profile of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine has also been explored in animal models. In preclinical studies, this compound has shown significant effects on behavior and physiological parameters relevant to central nervous system disorders. These findings support further investigation into its potential as a lead compound for the development of novel therapeutics. Moreover, the compound��s safety profile has been assessed through acute toxicity studies, which have revealed no significant adverse effects at tested doses.
As research in pharmaceutical chemistry continues to evolve, the role of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine is expected to expand. Ongoing studies are focusing on elucidating its interactions with other biological targets and exploring its potential in combination therapies. The integration of high-throughput screening technologies with traditional pharmacological assays has accelerated the discovery process for compounds like 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, enabling faster identification of lead candidates for clinical development.
The synthetic methodologies used in the preparation of 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine have also seen significant advancements. Modern synthetic techniques, such as flow chemistry and catalytic processes, have improved efficiency and reduced waste generation. These innovations align with the growing emphasis on sustainable chemistry practices in pharmaceutical research. Additionally, green chemistry principles have been applied to optimize reaction conditions, ensuring that the synthesis of this compound is environmentally friendly.
The future prospects for 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine are promising, with several ongoing clinical trials evaluating its efficacy in treating various medical conditions. The compound’s unique structural features make it a versatile tool for drug discovery, offering opportunities for developing new treatments across multiple therapeutic areas. As our understanding of biological systems continues to improve, compounds like 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine will play an increasingly important role in addressing unmet medical needs.
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